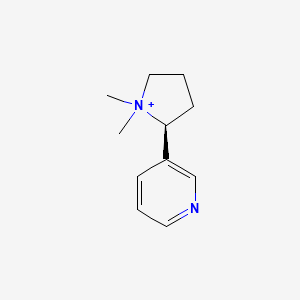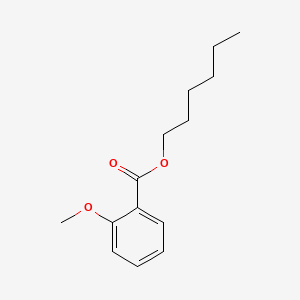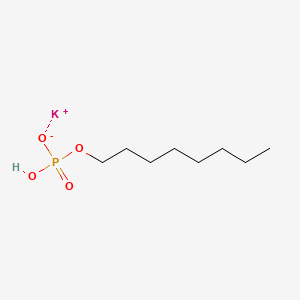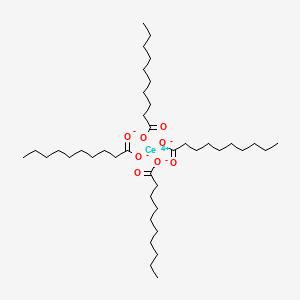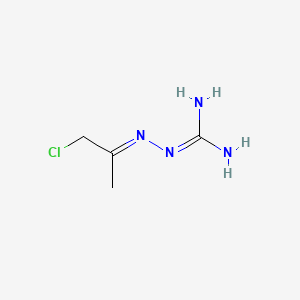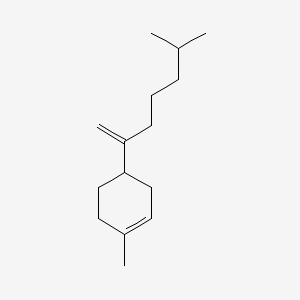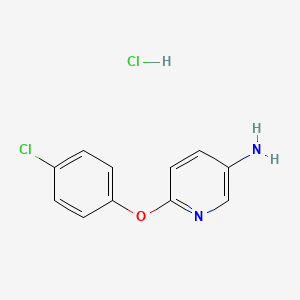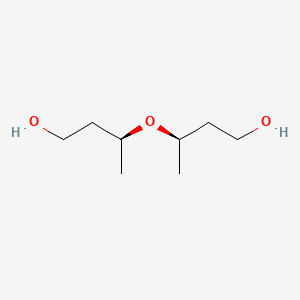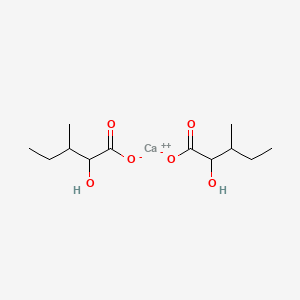
Calcium 2-hydroxy-3-methylvalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2-hydroxy-3-methylvalerate is an organic compound with the molecular formula C12H22CaO6. It is a calcium salt of 2-hydroxy-3-methylvaleric acid, which is derived from the metabolism of branched-chain amino acids such as isoleucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium 2-hydroxy-3-methylvalerate typically involves the reaction of 2-hydroxy-3-methylvaleric acid with calcium hydroxide or calcium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient filtration systems to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium 2-hydroxy-3-methylvalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Calcium 2-hydroxy-3-methylvalerate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its role in the metabolism of branched-chain amino acids.
Medicine: It has potential therapeutic applications in treating metabolic disorders.
Industry: It is used in the production of biodegradable plastics and other materials
Mechanism of Action
The mechanism of action of calcium 2-hydroxy-3-methylvalerate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in the metabolism of branched-chain amino acids, leading to the production of energy and other metabolites. The compound also plays a role in calcium signaling pathways, which are crucial for various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylvaleric acid: A precursor in the synthesis of calcium 2-hydroxy-3-methylvalerate.
2-Methyl-3-hydroxyvaleric acid: Another branched-chain fatty acid with similar properties.
Uniqueness
This compound is unique due to its calcium salt form, which enhances its solubility and bioavailability compared to its parent acid. This makes it more suitable for various applications in medicine and industry .
Properties
CAS No. |
93778-32-6 |
|---|---|
Molecular Formula |
C12H22CaO6 |
Molecular Weight |
302.38 g/mol |
IUPAC Name |
calcium;2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/2C6H12O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4-5,7H,3H2,1-2H3,(H,8,9);/q;;+2/p-2 |
InChI Key |
LISYOSJUJNUSPU-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)C(C(=O)[O-])O.CCC(C)C(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


